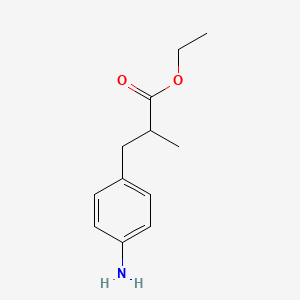

Ethyl 3-(4-aminophenyl)-2-methylpropanoate

Description

Its synthesis often involves reactions with active methylene compounds or coupling strategies, as seen in structurally related derivatives .

Properties

IUPAC Name |

ethyl 3-(4-aminophenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-15-12(14)9(2)8-10-4-6-11(13)7-5-10/h4-7,9H,3,8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSORGZZGNQXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677417 | |

| Record name | Ethyl 3-(4-aminophenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234846-44-6 | |

| Record name | Ethyl 3-(4-aminophenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-aminophenyl)-2-methylpropanoate typically involves the esterification of 3-(4-aminophenyl)-2-methylpropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used include sulfuric acid or hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of ethyl 3-(4-aminophenyl)-2-methylpropanoate can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the acid and ethanol are continuously fed, and the ester product is continuously removed. This method enhances the efficiency and yield of the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-aminophenyl)-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 3-(4-aminophenyl)-2-methylpropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(4-aminophenyl)-2-methylpropanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active 3-(4-aminophenyl)-2-methylpropanoic acid, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Ethyl 2-(4-aminophenyl)-2-methylpropanoate

- Structure: Differs in the substitution pattern; the methyl group is on the same carbon as the ester, while the 4-aminophenyl group is directly attached to the adjacent carbon.

- Properties : Higher steric hindrance around the ester group compared to the target compound. This may influence reactivity in nucleophilic acyl substitutions .

- Applications : Used in synthesizing indole derivatives, indicating utility in heterocyclic chemistry .

Ethyl (±)-3-(3-amino-4-chlorophenyl)-2-methylpropanoate

- Structure: Features a meta-amino and para-chloro substituent on the phenyl ring.

- Molecular Weight : 241.71 g/mol (vs. ~205.25 g/mol for the target compound). The chlorine atom increases lipophilicity (ClogP ~2.5 vs. ~1.8 for the target) .

- Synthetic Utility : Demonstrated in intermediates for bioactive molecules, highlighting the role of halogen substituents in modulating drug-like properties .

Ethyl (R)-3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate

- Structure : Incorporates a phthalimide-like dioxoisoindolin group, introducing additional hydrogen-bonding sites.

- Stereochemistry: The R-configuration may enhance target specificity in chiral environments, unlike the non-chiral target compound .

- Applications : Likely used in peptide mimetics or protease inhibitors due to the phthalimide moiety’s role in molecular recognition .

Functional and Application-Based Comparisons

Aroma-Active Esters (e.g., Ethyl 2-methylpropanoate)

- Structure : Simpler esters lacking aromatic amines.

- Volatility: Lower molecular weight (e.g., ethyl 2-methylpropanoate: 116.16 g/mol) increases volatility, making them key aroma compounds in mangoes and fermented beverages .

- Chromatographic Behavior : Shorter retention times in GC-IMS compared to the target compound due to reduced polarity .

Hypolipidemic Agents (e.g., Ethyl 2-([5,6-dihydro-7-(1H-imidazol-1-yl)-2-naphthalenyl]oxy)-2-methylpropanoate)

Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP* |

|---|---|---|---|---|

| Ethyl 3-(4-aminophenyl)-2-methylpropanoate | C₁₂H₁₅NO₂ | 205.25 | 4-NH₂, 2-CH₃ | ~1.8 |

| Ethyl (±)-3-(3-amino-4-chlorophenyl)-2-methylpropanoate | C₁₂H₁₆ClNO₂ | 241.71 | 3-NH₂, 4-Cl, 2-CH₃ | ~2.5 |

| Ethyl 2-methylpropanoate | C₆H₁₂O₂ | 116.16 | Branched alkyl ester | ~1.2 |

*Estimated using fragment-based methods.

Research Findings and Industrial Relevance

- Agrochemicals: Simpler esters (e.g., ethyl 2-methylpropanoate) are volatile signaling molecules in plants, while the target’s amine group could enhance systemic mobility in pesticides .

- Flavor Chemistry : Branched esters dominate aroma profiles, whereas the target’s amine reduces volatility, limiting direct use in fragrances .

Biological Activity

Ethyl 3-(4-aminophenyl)-2-methylpropanoate is an organic compound notable for its unique structural features, including an amino group and an ethyl ester group. These functional groups contribute to its chemical reactivity and potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications in various fields.

Chemical Structure : The molecular formula of ethyl 3-(4-aminophenyl)-2-methylpropanoate is C12H17NO2, with a molecular weight of approximately 205.27 g/mol. The compound consists of an ethyl ester linked to a 4-aminophenyl group, which enhances its biological interactions.

Synthesis : The synthesis typically involves the esterification of 3-(4-aminophenyl)-2-methylpropanoic acid with ethanol, often using sulfuric acid as a catalyst under reflux conditions. This method ensures high yield and purity of the final product.

The biological activity of ethyl 3-(4-aminophenyl)-2-methylpropanoate is primarily attributed to its interaction with various molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, influencing their structure and function.

- Hydrolysis : The ester group can undergo hydrolysis to release the active 3-(4-aminophenyl)-2-methylpropanoic acid, which may interact with enzymes and receptors in biological systems.

Pharmacological Studies

Research has indicated that ethyl 3-(4-aminophenyl)-2-methylpropanoate exhibits various pharmacological activities:

- Antioxidant Activity : Studies have shown that compounds with similar structures possess significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, although further studies are required to confirm these effects .

Case Studies

- In Vivo Studies : In animal models, compounds structurally related to ethyl 3-(4-aminophenyl)-2-methylpropanoate have demonstrated efficacy in reducing inflammation and modulating immune responses. For instance, similar derivatives have been evaluated for their potential in treating conditions like rheumatoid arthritis and other inflammatory diseases .

- Cell Line Experiments : In vitro studies using human cell lines have shown that the compound can influence cell proliferation and apoptosis pathways. The presence of the amino group appears to enhance its interaction with cellular receptors involved in these processes .

Comparison with Similar Compounds

To understand the unique properties of ethyl 3-(4-aminophenyl)-2-methylpropanoate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Ethyl 3-(4-nitrophenyl)-2-methylpropanoate | Nitro group instead of amino group | Potentially higher reactivity |

| Methyl 3-(4-aminophenyl)-2-methylpropanoate | Methyl ester instead of ethyl ester | Varying solubility characteristics |

| Ethyl 3-(4-aminophenyl)-2-ethylpropanoate | Ethyl group on propanoate backbone | Different pharmacokinetic profiles |

This table highlights how variations in functional groups can affect the biological activity and pharmacokinetics of similar compounds.

Research Applications

Ethyl 3-(4-aminophenyl)-2-methylpropanoate has several applications across different fields:

- Medicinal Chemistry : It serves as an intermediate in synthesizing more complex pharmaceutical compounds, particularly those targeting inflammatory and infectious diseases.

- Biological Research : The compound is studied for its interactions with biomolecules, providing insights into drug design and development strategies .

- Industrial Uses : Beyond medicinal applications, it is utilized in producing specialty chemicals and materials due to its unique chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.